molecular formula C22H21N3O2 B14355959 N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide CAS No. 90290-85-0

N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B14355959
CAS No.: 90290-85-0
M. Wt: 359.4 g/mol
InChI Key: XYYPPYNSAPHBDD-UHFFFAOYSA-N
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Description

N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a piperidine ring, a cyanophenyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a substitution reaction, often using a cyanobenzene derivative.

    Formation of the Benzamide Moiety: The benzamide group is formed through an amide coupling reaction, typically using benzoyl chloride and an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the cyanophenyl group.

    N-(4-cyanophenyl)piperidine: Contains the cyanophenyl and piperidine groups but lacks the benzamide moiety.

Uniqueness

N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90290-85-0

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H21N3O2/c23-16-18-11-9-17(10-12-18)15-20(22(27)25-13-5-2-6-14-25)24-21(26)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,24,26)

InChI Key

XYYPPYNSAPHBDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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